molecular formula C10H8O4 B3036625 (2E)-3-(2H-1,3-Benzodioxol-4-yl)prop-2-enoic acid, E CAS No. 38489-70-2

(2E)-3-(2H-1,3-Benzodioxol-4-yl)prop-2-enoic acid, E

Cat. No. B3036625
Key on ui cas rn: 38489-70-2
M. Wt: 192.17 g/mol
InChI Key: NWSIULATLGKZGF-SNAWJCMRSA-N
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Patent
US09440926B2

Procedure details

A solution of ethyl 2,3-methylenedioxycinnamate (3.40 g) in methanol (25 mL) and water (5 mL) was treated with a solution of potassium hydroxide (4.3 g) in water (25 mL). The mixture was stirred overnight at room temperature before being concentrated in vacuo to half its original volume. The concentrate was then acidified with concentrated HCl to give 2,3-methylenedioxycinnamic acid as a colourless solid (2.81 g, 95%) which was collected by filtration and dried overnight under a vacuum.
Name
ethyl 2,3-methylenedioxycinnamate
Quantity
3.4 g
Type
reactant
Reaction Step One
Quantity
4.3 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]1[O:16][C:15]2[C:3](=[C:4]([CH:12]=[CH:13][CH:14]=2)[CH:5]=[CH:6][C:7]([O:9]CC)=[O:8])[O:2]1.[OH-].[K+]>CO.O>[CH2:1]1[O:16][C:15]2[C:3](=[C:4]([CH:12]=[CH:13][CH:14]=2)[CH:5]=[CH:6][C:7]([OH:9])=[O:8])[O:2]1 |f:1.2|

Inputs

Step One
Name
ethyl 2,3-methylenedioxycinnamate
Quantity
3.4 g
Type
reactant
Smiles
C1OC2=C(C=CC(=O)OCC)C=CC=C2O1
Name
Quantity
4.3 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
25 mL
Type
solvent
Smiles
CO
Name
Quantity
5 mL
Type
solvent
Smiles
O
Name
Quantity
25 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
before being concentrated in vacuo to half its original volume

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C1OC2=C(C=CC(=O)O)C=CC=C2O1
Measurements
Type Value Analysis
AMOUNT: MASS 2.81 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 94.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09440926B2

Procedure details

A solution of ethyl 2,3-methylenedioxycinnamate (3.40 g) in methanol (25 mL) and water (5 mL) was treated with a solution of potassium hydroxide (4.3 g) in water (25 mL). The mixture was stirred overnight at room temperature before being concentrated in vacuo to half its original volume. The concentrate was then acidified with concentrated HCl to give 2,3-methylenedioxycinnamic acid as a colourless solid (2.81 g, 95%) which was collected by filtration and dried overnight under a vacuum.
Name
ethyl 2,3-methylenedioxycinnamate
Quantity
3.4 g
Type
reactant
Reaction Step One
Quantity
4.3 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]1[O:16][C:15]2[C:3](=[C:4]([CH:12]=[CH:13][CH:14]=2)[CH:5]=[CH:6][C:7]([O:9]CC)=[O:8])[O:2]1.[OH-].[K+]>CO.O>[CH2:1]1[O:16][C:15]2[C:3](=[C:4]([CH:12]=[CH:13][CH:14]=2)[CH:5]=[CH:6][C:7]([OH:9])=[O:8])[O:2]1 |f:1.2|

Inputs

Step One
Name
ethyl 2,3-methylenedioxycinnamate
Quantity
3.4 g
Type
reactant
Smiles
C1OC2=C(C=CC(=O)OCC)C=CC=C2O1
Name
Quantity
4.3 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
25 mL
Type
solvent
Smiles
CO
Name
Quantity
5 mL
Type
solvent
Smiles
O
Name
Quantity
25 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
before being concentrated in vacuo to half its original volume

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C1OC2=C(C=CC(=O)O)C=CC=C2O1
Measurements
Type Value Analysis
AMOUNT: MASS 2.81 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 94.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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